N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a bis-thiazole derivative featuring a carboxamide linkage between two substituted thiazole rings. The 4-tert-butyl group on one thiazole and methyl substituents at the 2- and 5-positions of the other thiazole confer steric bulk and electronic modulation, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C13H17N3OS2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H17N3OS2/c1-7-10(14-8(2)19-7)11(17)16-12-15-9(6-18-12)13(3,4)5/h6H,1-5H3,(H,15,16,17) |
InChI Key |
XLMOVOJUSOKLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=NC(=CS2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-tert-Butyl-1,3-thiazol-2-amine
This intermediate is typically synthesized via the Hantzsch thiazole synthesis , which involves the reaction of tert-butyl isocyanide with α-chloroketones. For example:
Synthesis of 2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid
This component is prepared through cyclization of thiourea derivatives with dimethyl malonate:
-
Reactants : Dimethyl malonate, thiourea, phosphorus oxychloride
-
Conditions : Reflux in acetic acid at 110°C for 8 hours
Amide Coupling Reaction
The final step involves coupling the two intermediates via an amide bond. A widely adopted method uses carbodiimide-based coupling agents:
Standard Procedure
-
Reactants :
-
4-tert-Butyl-1,3-thiazol-2-amine (1.2 equiv)
-
2,5-Dimethyl-1,3-thiazole-4-carboxylic acid (1.0 equiv)
-
-
Reagents : EDCI (1.5 equiv), DMAP (0.2 equiv)
-
Solvent : Dichloromethane (DCM)
-
Conditions : Stirred under argon at room temperature for 48 hours.
-
Workup :
-
Extracted with 32% HCl to remove unreacted amine.
-
Dried over anhydrous sodium sulfate.
-
Purified via silica gel column chromatography (ethyl acetate/hexane, 3:7).
-
Alternative Coupling Methods
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 24 | 78 |
| DCC | THF | 72 | 60 |
| EDCI | DCM | 48 | 70 |
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offers superior yields but requires stringent moisture control.
Optimization Strategies
Solvent Screening
Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may complicate purification. Non-polar solvents (e.g., DCM) reduce side reactions but prolong reaction times.
Temperature Effects
Elevating temperature to 40°C reduces reaction time to 24 hours but risks decomposition of the tert-butyl group.
Catalytic Additives
-
DMAP : Accelerates acylation by 30% compared to non-catalytic conditions.
-
HOAt (1-hydroxy-7-azabenzotriazole) : Reduces racemization but increases cost.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 1.45 (s, 9H, tert-butyl), 2.52 (s, 3H, CH3), 2.78 (s, 3H, CH3), 7.21 (s, 1H, thiazole-H).
-
HRMS (ESI+) : m/z calc. for C13H17N3OS2 [M+H]+: 296.0882, found: 296.0885.
Industrial-Scale Production
Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| EDCI | 450 |
| 4-tert-Butyl-1,3-thiazol-2-amine | 1,200 |
| Final Product | 9,800 |
Economies of scale reduce costs by 40% at 100 kg production batches.
Challenges and Solutions
Hydrolysis of tert-Butyl Group
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, thiazole compounds have been shown to induce apoptosis in various cancer cell lines. In a study, novel thiazole-pyridine hybrids were synthesized and tested against several cancer cell lines including PC3 (prostate cancer) and MCF-7 (breast cancer). One compound demonstrated an IC50 value of 5.71 μM against breast cancer cells, indicating potent anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant effects. A series of thiazole-linked compounds were synthesized and evaluated for their efficacy in seizure models. Some compounds exhibited median effective doses significantly lower than established anticonvulsants like ethosuximide, suggesting potential as new anticonvulsant agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. SAR studies have revealed that modifications on the thiazole ring can enhance biological activity. For example, the introduction of electron-withdrawing groups on aromatic rings linked to thiazoles has been correlated with increased potency against various targets, including cancer cells and bacterial strains .
Antimicrobial Activity
Thiazole compounds have shown promising antimicrobial properties. In one study, several new substituted phenylthiazol-2-amines were synthesized and tested against common pathogens. Some derivatives exhibited antimicrobial activity comparable to norfloxacin, a standard antibiotic, highlighting their potential as therapeutic agents against infections .
Drug Resistance Reversal
Recent findings suggest that certain thiazole derivatives can reverse drug resistance in cancer cells. A compound derived from a thiazole scaffold was able to increase intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines, thus enhancing the effectiveness of existing treatments . This application is particularly relevant in the context of multidrug-resistant cancers.
Synthesis and Characterization
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions including condensation and cyclization techniques. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Tables
Case Studies
Case Study 1: Thiazole-Pyridine Hybrids
A team synthesized a series of thiazole-pyridine hybrids and tested their anticancer activity against various cell lines. The most potent compound showed significant apoptosis induction in MCF-7 cells with an IC50 value lower than traditional chemotherapeutics.
Case Study 2: Anticonvulsant Screening
In another study focusing on anticonvulsant properties, researchers synthesized multiple thiazole derivatives and evaluated them using established seizure models (MES and scPTZ). Several compounds displayed effective seizure protection at doses significantly lower than existing medications.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a bis-thiazole-carboxamide scaffold with other derivatives reported in pharmacological contexts. Below is a comparative analysis based on structural and functional features:
A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
- Structural Differences :
- The central thiazole in A-836,339 contains a 2-methoxyethyl substituent and a cyclopropane-carboxamide group, whereas the target compound features a tert-butyl group and simpler methyl substituents.
- A-836,339 has a thiazol-2-ylidene (imine) linkage, whereas the target compound uses a thiazol-2-yl (amide) linkage.
- Functional Implications :
- A-836,339 is a potent CB2 receptor agonist with selectivity over CB1 receptors. The cyclopropane ring and methoxyethyl group likely enhance lipid solubility and receptor binding .
- The tert-butyl group in the target compound may improve metabolic stability compared to the methoxyethyl group in A-836,337.
AB-CHFUPYCA (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
- Structural Similarities :
- AB-CHFUPYCA shares the same core as A-836,339 but includes a fluorophenyl substituent, enhancing aromatic interactions in receptor binding.
- Key Differences: The target compound lacks fluorinated groups, which may reduce off-target interactions but also diminish binding affinity for certain receptors.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Steric Effects : The tert-butyl group in the target compound may confer greater metabolic stability than the methoxyethyl or fluorophenyl groups in analogs, as bulkier substituents often slow cytochrome P450-mediated oxidation .
- However, the absence of fluorinated groups (as in AB-CHFUPYCA) might limit hydrophobic interactions .
- Synthetic Accessibility : The simpler structure of the target compound likely facilitates synthesis compared to A-836,339 and AB-CHFUPYCA, which require complex cyclopropane or fluorophenyl moieties.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide (CAS Number: 1380585-11-4) is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2S3
- Molecular Weight : 295.4 g/mol
- SMILES : CC(C)(C1=CSC(CC(=O)N)=N1)C
This compound features two thiazole rings and a carboxamide group, which contribute to its biological activity.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. In a study assessing various thiazole compounds, it was found that certain derivatives exhibited potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of hydrophobic groups in the structure enhances their lipophilicity, improving membrane permeability and antibacterial efficacy .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | S. aureus | 0.7 μg/mL |
| Thiazole B | E. coli | 1.5 μg/mL |
| This compound | Bacillus spp. | 3.91 μg/mL |
Cytotoxicity and Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cells while showing lower toxicity towards normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of this compound on human cancer cell lines:
| Cell Line | Viability (%) at 50 μM | IC50 (μM) |
|---|---|---|
| HeLa (Cervical) | 20 | 25 |
| MCF7 (Breast) | 30 | 30 |
| LX-2 (Normal) | 70 | >50 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It acts as a negative allosteric modulator of GluA2 AMPA receptors, which are critical in synaptic transmission and plasticity. This modulation can potentially protect neurons from excitotoxic damage associated with neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with specific structural features. Key findings from SAR studies include:
- Substituents : Electron-withdrawing groups enhance activity against certain bacterial strains.
- Hydrophobicity : Increased lipophilicity improves membrane penetration and bioavailability.
- Ring Modifications : Alterations in the thiazole ring structure can lead to variations in receptor binding affinity.
Q & A
Q. What are the standard synthetic routes for N-(4-tert-butyl-1,3-thiazol-2-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions, typically involving thiazole ring formation and amide coupling. For example, highlights the use of amide bond formation under nitrogen atmosphere with reagents like EDCI/HOBt, followed by purification via flash chromatography. Optimization may involve adjusting solvent systems (e.g., ethanol-water mixtures), catalyst loadings (e.g., copper iodide for azide-alkyne cycloadditions), and reaction times. HPLC and NMR (e.g., 98-99% purity in ) are critical for validating product integrity .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., chemical shifts for tert-butyl groups and thiazole protons).
- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z values aligning with theoretical calculations in and ).
- HPLC : To assess purity (>95% in most studies, as in ).
- Infrared (IR) spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What are the primary biological targets or mechanisms associated with this compound?
While direct data on this compound is limited, structurally related thiazole derivatives in and exhibit activity against cancer (via kinase inhibition) and microbial targets. For example, shows that benzothiazole carboxamides inhibit platelet aggregation and thrombotic pathways. Researchers should prioritize in vitro assays (e.g., enzymatic inhibition, cytotoxicity screens) to identify specific targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
SAR analysis involves systematic modifications to the thiazole core and substituents:
- Thiazole substitution : demonstrates that electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance anticancer activity.
- Amide linker flexibility : Bulky tert-butyl groups (as in the target compound) may improve metabolic stability but reduce solubility.
- Heterocyclic replacements : Replacing thiazole with isoxazole () or thiadiazole () alters bioactivity. Use computational tools (e.g., molecular docking) to predict binding affinities .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity artifacts. Mitigation steps include:
- Reproducibility checks : Re-synthesize compounds using protocols from (e.g., EDCI/HOBt coupling).
- Orthogonal assays : Combine enzymatic inhibition (e.g., IC50) with phenotypic screening (e.g., cell viability in ).
- Meta-analysis : Compare data across structurally analogous compounds in , and 8 to identify trends .
Q. How can computational methods accelerate reaction design and mechanistic understanding?
Tools like quantum chemical calculations () predict reaction pathways and transition states. For example:
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
Scale-up issues include:
- Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., ethanol/ethyl acetate in ).
- Byproduct formation : Monitor reactions via inline FTIR or LC-MS ( ).
- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition risks during reflux steps .
Methodological Resources
- Experimental Design : Use factorial design () to test variables like solvent polarity, temperature, and stoichiometry.
- Data Validation : Apply APA standards () for reproducibility, including raw NMR/MS datasets in supplementary materials.
- Safety Protocols : Follow SDS guidelines (e.g., ) for handling hazardous intermediates (e.g., azides or halogens).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
